![molecular formula C10H18N2O B3100953 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1380386-77-5](/img/structure/B3100953.png)

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one

Vue d'ensemble

Description

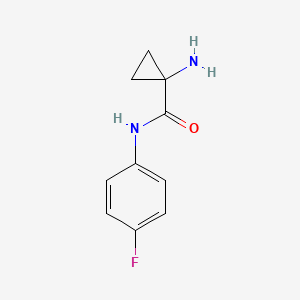

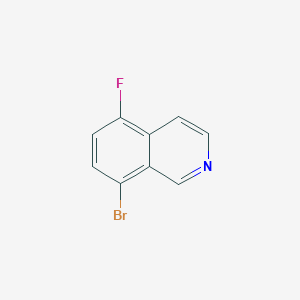

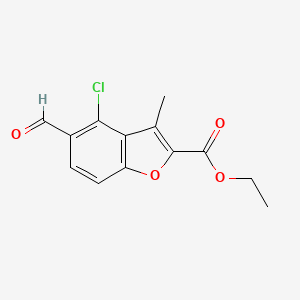

“2-Ethyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound . It contains a total of 32 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 secondary amine .

Synthesis Analysis

A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The course of the reaction was monitored by chromatography–mass-spectrometry . The 8-hexyl analogs of several 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-ones were synthesized to reveal the influence of the N-substituent on the anti-ulcer activity .Molecular Structure Analysis

The molecular structure of “2-Ethyl-2,8-diazaspiro[4.5]decan-3-one” includes a total of 32 bonds; 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 secondary amine .Physical And Chemical Properties Analysis

The molecular formula of “2-Ethyl-2,8-diazaspiro[4.5]decan-3-one” is C10H18N2O . The molecular weight of its hydrochloride form is 218.72 g/mol .Applications De Recherche Scientifique

Inhibition of RIPK1 Kinase Activity

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one derivatives have been found to be potent inhibitors of receptor interaction protein kinase 1 (RIPK1). RIPK1 is a key driver in various inflammatory diseases, and its inhibition has shown therapeutic potential in many human diseases . A series of 2,8-diazaspiro[4.5]decan-1-one derivatives exhibited prominent inhibitory activity against RIPK1 .

Anti-Ulcer Agents

Compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one, a derivative of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one, have been investigated for their activity as new anti-ulcer agents . Several of these compounds were found to possess anti-ulcer activity comparable with that of omeprazole .

Anticonvulsant Activity

Some 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one derivatives have been synthesized and evaluated for their possible anticonvulsant activity .

Safety and Hazards

The safety data sheet for “2-Ethyl-2,8-diazaspiro[4.5]decan-3-one” recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also suggests using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

The future directions of “2-Ethyl-2,8-diazaspiro[4.5]decan-3-one” could involve further structural optimization. For instance, compound 41, a derivative of 2,8-diazaspiro[4.5]decan-1-one, exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a necroptosis model in U937 cells. Therefore, compound 41 could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .

Mécanisme D'action

Target of Action

The primary targets of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one are Receptor Interacting Protein Kinase 1 (RIPK1) and TYK2/JAK1 . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death . TYK2/JAK1 are key regulators of immune responses and inflammation .

Mode of Action

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one inhibits the kinase activity of RIPK1, blocking the activation of the necroptosis pathway . It also acts as a selective dual inhibitor of TYK2/JAK1 .

Biochemical Pathways

By inhibiting RIPK1, 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one prevents the activation of necroptosis, a pathway that leads to cell death . The inhibition of TYK2/JAK1 disrupts the signaling pathways that regulate the expression of genes related to immune responses and inflammation .

Result of Action

The inhibition of RIPK1 by 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one can prevent necroptosis, thereby protecting cells from death . Its action on TYK2/JAK1 can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells, leading to anti-inflammatory effects .

Propriétés

IUPAC Name |

2-ethyl-2,8-diazaspiro[4.5]decan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-2-12-8-10(7-9(12)13)3-5-11-6-4-10/h11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEOILWMDWYNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCNCC2)CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-2,8-diazaspiro[4.5]decan-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Diiododibenzo[b,d]furan](/img/structure/B3100916.png)

![tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B3100938.png)

![2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3100957.png)